6-Chloropyrazine-2-carboxamide 6-Chloropyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 36070-79-8
VCID: VC3718620
InChI: InChI=1S/C5H4ClN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10)
SMILES: C1=C(N=C(C=N1)Cl)C(=O)N
Molecular Formula: C5H4ClN3O
Molecular Weight: 157.56 g/mol

6-Chloropyrazine-2-carboxamide

CAS No.: 36070-79-8

Cat. No.: VC3718620

Molecular Formula: C5H4ClN3O

Molecular Weight: 157.56 g/mol

* For research use only. Not for human or veterinary use.

6-Chloropyrazine-2-carboxamide - 36070-79-8

Specification

CAS No. 36070-79-8
Molecular Formula C5H4ClN3O
Molecular Weight 157.56 g/mol
IUPAC Name 6-chloropyrazine-2-carboxamide
Standard InChI InChI=1S/C5H4ClN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10)
Standard InChI Key JEERXOCCQAMKAF-UHFFFAOYSA-N
SMILES C1=C(N=C(C=N1)Cl)C(=O)N
Canonical SMILES C1=C(N=C(C=N1)Cl)C(=O)N

Introduction

Chemical Structure and Properties

Molecular Structure

6-Chloropyrazine-2-carboxamide belongs to the class of pyrazine derivatives, featuring a six-membered aromatic heterocyclic ring containing two nitrogen atoms in the 1,4-positions. The compound contains a chlorine atom at position 6 and a carboxamide functional group (-CONH₂) at position 2 of the pyrazine ring. This structure contributes to its biological activity, particularly against mycobacterial strains .

The structural configuration can be represented as follows:

Structural ElementDescription
Core StructurePyrazine ring (six-membered aromatic heterocycle with two nitrogen atoms)
SubstituentsChlorine atom (position 6), Carboxamide group (position 2)
Functional GroupCarboxamide (-CONH₂)
Bond TypesAromatic, Single, Double

The presence of the chlorine atom as an electron-withdrawing group affects the electron density distribution across the pyrazine ring, influencing its reactivity and biological interactions. The carboxamide group serves as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets .

Physical and Chemical Properties

While the search results don't provide comprehensive physical property data specifically for 6-Chloropyrazine-2-carboxamide, we can infer some properties based on related compounds. Based on structurally similar compounds like 3-Bromo-6-chloropyrazine-2-carboxamide, we can estimate some of its properties .

PropertyValue/Description
Molecular FormulaC₅H₄ClN₃O
Molecular WeightApproximately 157.56 g/mol
Physical StateTypically a crystalline solid at room temperature
SolubilityLikely limited solubility in water; better solubility in organic solvents
Melting PointNot specifically reported in the search results
Boiling PointNot specifically reported in the search results

The compound demonstrates chemical behavior characteristic of pyrazine derivatives, including potential for nucleophilic aromatic substitution reactions, particularly at the carbon bearing the chlorine atom. The carboxamide group can undergo typical amide reactions, including hydrolysis, reduction, and dehydration.

Spectroscopic Characteristics

Spectroscopic techniques provide valuable tools for the identification and characterization of 6-Chloropyrazine-2-carboxamide. Based on data from structurally related compounds, we can anticipate certain spectroscopic features :

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would typically show distinct peaks for the pyrazine ring protons and the carboxamide protons

    • ¹³C NMR would reveal characteristic signals for the pyrazine carbons, the carbonyl carbon, and the carbon bearing the chlorine atom

  • Infrared Spectroscopy (FTIR):

    • Characteristic absorption bands for the N-H stretching of the carboxamide group (typically 3300-3500 cm⁻¹)

    • Strong C=O stretching band associated with the carboxamide group (approximately 1650-1700 cm⁻¹)

    • Bands corresponding to the aromatic pyrazine ring vibrations

  • Mass Spectrometry:

    • Molecular ion peak corresponding to the molecular weight

    • Characteristic fragmentation pattern showing loss of the chlorine atom and the carboxamide group

The spectroscopic data would typically be obtained during structure identification of synthesized 6-chloropyrazine-2-carboxamides, as noted in the literature for related compounds .

Synthesis Methods

Traditional Synthetic Routes

The traditional synthetic route often involves the following steps:

  • Reaction of 6-chloropyrazinoic acid with thionyl chloride to yield the corresponding acyl chloride (6-chloropyrazine-2-carbonyl chloride)

  • Treatment of the acyl chloride with ammonia or ammonium hydroxide to produce the carboxamide

It's worth noting that this method has some drawbacks, particularly related to the use of thionyl chloride, which is listed under the Chemical Weapons Convention due to its potential use in the production of chemical weapons .

Modern Synthetic Approaches

More recent approaches have sought to address the limitations of traditional methods. According to the search results, an alternative synthetic route involves the use of 2,4,6-trichlorobenzoyl chloride instead of thionyl chloride . This modification represents an improvement in terms of safety and regulatory compliance.

The modern synthetic approach typically follows this pathway:

  • Reaction of 6-chloropyrazinoic acid with 2,4,6-trichlorobenzoyl chloride to form an activated intermediate

  • Subsequent treatment with ammonia to yield the desired 6-chloropyrazine-2-carboxamide

Structure identification of the synthesized compound is typically carried out using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectroscopy .

Modifications and Derivatives

Numerous derivatives of 6-Chloropyrazine-2-carboxamide have been synthesized to explore structure-activity relationships and enhance biological properties. These derivatives primarily involve modifications of the carboxamide group, with various alkyl and aryl substituents .

Some notable derivatives include:

  • 6-Chloro-N-octylpyrazine-2-carboxamide: This derivative has been predicted to have enhanced bioactivity against Mycobacterium tuberculosis based on molecular docking studies .

  • N-Benzyl-6-chloropyrazine-2-carboxamide: This compound is synthesized by treating 6-chloropyrazine-2-carbonyl chloride with benzylamine. Under Schotten-Baumann conditions, excess benzylamine is dissolved in dichloromethane and added to 6-chloropyrazine-2-carbonyl chloride, which enhances yield and purity .

  • 5-Chloro-N-phenylpyrazine-2-carboxamides: These related compounds have demonstrated antimycobacterial activity against M. tuberculosis H37Rv with MIC values in the range of 1.56–6.25 μg/mL .

The synthesis of these derivatives typically follows similar routes to the parent compound, with variations in the amine component used to form the carboxamide.

Biological Activity and Applications

Antimicrobial Properties

Pyrazine derivatives, including 6-Chloropyrazine-2-carboxamide and its analogs, have been investigated for their antimicrobial properties. The search results indicate particular interest in their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .

The antimicrobial activity of these compounds is believed to be related to their ability to interact with specific molecular targets within bacterial cells. The presence of the chlorine atom at position 6 and the carboxamide group at position 2 appears to be crucial for their biological activity .

Antitubercular Activity

A significant focus of research on 6-Chloropyrazine-2-carboxamide and its derivatives has been their potential as antitubercular agents. This interest is particularly relevant given the global health challenge posed by tuberculosis, especially multidrug-resistant and extensively drug-resistant strains .

Molecular docking studies have been used to predict the bioactivity of various derivatives against Mycobacterium tuberculosis. For instance, 6-chloro-N-octylpyrazine-2-carboxamide has been predicted to have better bioactivity against Mycobacterium tuberculosis compared to other derivatives .

The development of new antitubercular agents is critical in addressing the serious problem of drug resistance in tuberculosis. According to the search results, "Multi and extensively tuberculosis drug-resistant constitutes a serious problem and emphasizes the need for novel anti-Tubercular agents" .

Other Therapeutic Applications

Beyond antimycobacterial applications, pyrazine derivatives similar to 6-Chloropyrazine-2-carboxamide have been explored for various other therapeutic applications. While the search results don't provide specific information on other applications for 6-Chloropyrazine-2-carboxamide itself, related compounds have shown potential in different therapeutic areas.

For instance, certain heterocyclic compounds containing pyrazine motifs have been investigated as inhibitors of dual-specificity tyrosine phosphorylation-related kinase 1A (DYRK1A), a protein kinase associated with cancer, particularly glioblastoma . Additionally, diazabicyclo[3.3.0]octane-substituted pyrazines have been studied as ligands for neuronal nicotinic acetylcholine receptors (nAChRs) .

These diverse applications highlight the versatility of pyrazine-based compounds in medicinal chemistry and suggest potential avenues for future exploration of 6-Chloropyrazine-2-carboxamide and its derivatives.

Structure-Activity Relationships

Influence of Chlorine at Position 6

The presence of a chlorine atom at position 6 of the pyrazine ring appears to be significant for the biological activity of 6-Chloropyrazine-2-carboxamide and its derivatives. The electron-withdrawing nature of the chlorine atom affects the electronic distribution within the molecule, potentially influencing its interaction with biological targets .

The chlorine substituent also serves as a potential site for nucleophilic aromatic substitution reactions, which can be exploited in the synthesis of further derivatives. This reactivity can be utilized to introduce various functional groups that might enhance biological activity or other desired properties.

In structure-activity relationship studies, the influence of the chlorine substituent has been evaluated by comparing compounds with different substituents at this position or by removing the substituent altogether. Such studies provide valuable insights into the optimal structural features required for biological activity .

Role of the Carboxamide Group

The carboxamide group (-CONH₂) at position 2 of the pyrazine ring plays a crucial role in the biological activity of 6-Chloropyrazine-2-carboxamide. This functional group can participate in hydrogen bonding interactions as both a donor and an acceptor, facilitating binding to biological targets .

Modifications of the carboxamide group have been explored extensively to develop derivatives with enhanced properties. For instance, N-substituted derivatives such as N-benzyl-6-chloropyrazine-2-carboxamide and 6-chloro-N-octylpyrazine-2-carboxamide have been synthesized and evaluated for their biological activity .

The structure-activity relationship studies suggest that the nature of the substituent on the nitrogen atom of the carboxamide group can significantly influence the compound's bioactivity. Both alkyl and aryl substituents have been investigated, with varying effects on antimicrobial activity and other properties .

Comparison with Related Compounds

Comparative analysis of 6-Chloropyrazine-2-carboxamide with structurally related compounds provides valuable insights into structure-activity relationships. Several related compounds appear in the search results, including:

  • 3-Bromo-6-chloropyrazine-2-carboxamide: This compound features an additional bromo substituent at position 3 of the pyrazine ring .

  • 5-Chloro-N-phenylpyrazine-2-carboxamides: These compounds have the chlorine substituent at position 5 instead of position 6, and feature a phenyl group attached to the nitrogen of the carboxamide .

  • 6-Chloro-N-octylpyrazine-2-carboxamide: This derivative has an octyl chain attached to the nitrogen of the carboxamide group .

  • N-Benzyl-6-chloropyrazine-2-carboxamide: This derivative features a benzyl group attached to the nitrogen of the carboxamide .

Comparative studies of these compounds can reveal the influence of various structural modifications on biological activity and physicochemical properties. For instance, the search results mention that derivatives with hydroxyl substituents, especially when combined with other hydrophilic substituents, showed decreased cytotoxicity while maintaining activity against M. tuberculosis .

Current Research and Future Perspectives

Current research on 6-Chloropyrazine-2-carboxamide and its derivatives appears to be focused primarily on their potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis. Molecular docking studies have been employed to predict the bioactivity of various derivatives, with 6-chloro-N-octylpyrazine-2-carboxamide showing promising results .

The development of new antimycobacterial agents is of particular importance given the global health challenge posed by tuberculosis, especially multidrug-resistant and extensively drug-resistant strains. According to the search results, "Multi and extensively tuberculosis drug-resistant constitutes a serious problem and emphasizes the need for novel anti-Tubercular agents" .

Future research directions may include:

  • Further exploration of structure-activity relationships to optimize antimycobacterial activity

  • Investigation of mechanisms of action against Mycobacterium tuberculosis

  • Evaluation of pharmacokinetic properties and in vivo efficacy

  • Development of drug delivery systems to enhance bioavailability

  • Exploration of potential synergistic effects with existing antimycobacterial drugs

Additionally, the versatility of pyrazine-based compounds suggests potential applications beyond antimycobacterial activity. For instance, related compounds have been investigated as inhibitors of dual-specificity tyrosine phosphorylation-related kinase 1A (DYRK1A), a protein kinase associated with cancer , and as ligands for neuronal nicotinic acetylcholine receptors (nAChRs) .

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